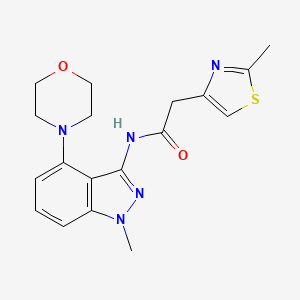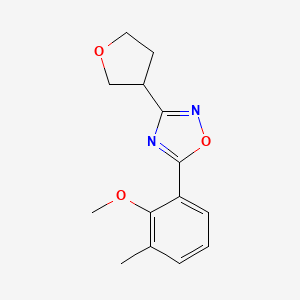
N-(1-methyl-4-morpholin-4-yl-1H-indazol-3-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions that result in the formation of the target molecule with specific functional groups. For instance, the synthesis of N-substituted acetamide derivatives, which share a structural resemblance, typically employs methods that ensure the introduction of the desired functional groups onto the core structure, ensuring specificity and efficiency in the synthesis process (Schenone et al., 2000).
Molecular Structure Analysis
Molecular structure analysis of such compounds often involves spectroscopic methods, including NMR, IR, and mass spectrometry, to elucidate the structural features and confirm the identity of the synthesized compound. Crystallography may also be used to detail the three-dimensional arrangement of atoms within the compound, providing insights into its molecular geometry and potential interaction sites (Galushchinskiy et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving compounds like N-(1-methyl-4-morpholin-4-yl-1H-indazol-3-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide are characterized by their reactivity towards various reagents, potentially leading to the formation of new derivatives or the modification of existing functional groups. These reactions are crucial for exploring the chemical space around the core molecule and for the development of new compounds with desired properties (Dyachenko et al., 2012).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, play a crucial role in determining the compound's suitability for various applications. These properties are influenced by the molecular structure and can be assessed through empirical measurements. Understanding the physical properties is essential for handling, formulation, and application development (Nasser & Sathiq, 2017).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity with specific reagents, and susceptibility to hydrolysis or oxidation, are pivotal for predicting the behavior of the compound under various conditions. These properties are determined by the functional groups present in the molecule and their spatial arrangement, which can affect the compound's reactivity and interactions with biological targets or other chemicals (Thomasco et al., 2003).
Applications De Recherche Scientifique
Anti-inflammatory and Analgesic Applications
Research has highlighted the potential of N-substituted indazole acetamides, including compounds with morpholine derivatives, in demonstrating significant anti-inflammatory and antinociceptive activities. These compounds were synthesized and tested, revealing their efficacy in managing inflammation and pain, which might be beneficial in developing new therapeutic agents (Schenone et al., 2000).
Antimicrobial Activity
Novel N-substituted acetamide derivatives, including morpholine-containing compounds, have been synthesized and evaluated for their antibacterial activities. These studies have shown that certain compounds exhibit good inhibitory effects against various bacterial strains, suggesting their potential use in developing new antibacterial agents (Wu et al., 2016). Additionally, antimicrobial evaluation of specific acetamide derivatives has demonstrated activity against selected microbial species, indicating their application in antimicrobial drug development (Gul et al., 2017).
Anticancer Research
The compound and its derivatives have also been explored for their potential anticancer properties. Research into sulfonamide derivatives incorporating morpholinophenyl moieties has revealed promising anticancer activity against breast and colon cancer cell lines, suggesting the compound's utility in cancer research and therapy (Ghorab et al., 2015).
Coordination Complexes and Antioxidant Activity
Studies have also been conducted on the synthesis of coordination complexes derived from acetamide and their antioxidant activities. These complexes demonstrate significant antioxidant properties, which could be beneficial in developing treatments for oxidative stress-related diseases (Chkirate et al., 2019).
Propriétés
IUPAC Name |
N-(1-methyl-4-morpholin-4-ylindazol-3-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-12-19-13(11-26-12)10-16(24)20-18-17-14(22(2)21-18)4-3-5-15(17)23-6-8-25-9-7-23/h3-5,11H,6-10H2,1-2H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDOLPZUTYLEGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)NC2=NN(C3=C2C(=CC=C3)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B5602279.png)
![5-{2-[4-(4-fluorobenzyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5602285.png)
![{4-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5602289.png)
![N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-pyridinecarboxamide](/img/structure/B5602305.png)
![1-(2-methoxyphenyl)-4-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-2-piperazinone](/img/structure/B5602312.png)
![4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine](/img/structure/B5602319.png)
amino]methyl}-3-piperidinol dihydrochloride](/img/structure/B5602326.png)
![1-{[4-(2-thienylsulfonyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5602337.png)
![(1S*,5R*)-6-[2-(dimethylamino)-2-oxoethyl]-N-methyl-7-oxo-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5602340.png)
![N-(3-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5602341.png)

![3-(2,4-dichlorophenyl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5602362.png)
![1-[(1-adamantylthio)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5602364.png)
